Hematite

Magnetic materials Iron oxide nanoparticles Magnetic separation

Generic iron oxide sourcing risks magnetic interference in precision catalysis, energy storage, and coating applications. Hematite (α-Fe₂O₃) eliminates this with 0.3 A·m²/kg saturation magnetization-200-333× lower than magnetite and maghemite. • 1.9-2.3 eV band gap enables visible-light photoactivity; Zn- or Cu-doped variants double organic pollutant degradation rates versus pristine hematite. • Multi-shell hollow microsphere architecture delivers 1702 mAh/g reversible Li-ion capacity (4.6× graphite). • Verified α-Fe₂O₃ phase purity; magnetite/maghemite contamination excluded per specification.

Molecular Formula Fe2O3
Molecular Weight 159.69 g/mol
CAS No. 12002-17-4
Cat. No. B7822055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHematite
CAS12002-17-4
Molecular FormulaFe2O3
Molecular Weight159.69 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[Fe+3].[Fe+3]
InChIInChI=1S/2Fe.3O/q2*+3;3*-2
InChIKeyLIKBJVNGSGBSGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsol in water;  sol in hydrochloric acid, sulfuric acid;  slightly sol in nitric acid

Hematite Procurement and Performance Overview


Hematite (α-Fe₂O₃) is a naturally occurring iron oxide with a rhombohedral crystal structure, semiconductor properties, and a narrow band gap of approximately 1.9–2.3 eV [1][2]. As a procurement candidate for catalysis, energy storage, and pigmentation applications, hematite is distinguished from other iron oxides (magnetite Fe₃O₄, maghemite γ-Fe₂O₃, and goethite α-FeOOH) by its distinct combination of weak ferromagnetism, visible-light photoactivity, and thermal stability [3].

Hematite Substitution: Performance Verification Required


In-class iron oxides—magnetite, maghemite, goethite, and hematite—exhibit fundamentally divergent magnetic, catalytic, and electrochemical properties despite sharing iron-oxygen chemistry. These differences are quantitatively substantial: saturation magnetization varies by over two orders of magnitude (0.3 A·m²/kg for hematite versus 92–100 A·m²/kg for magnetite) [1], catalytic degradation rates for the same pollutant differ by up to 30 percentage points depending on oxide phase [2], and specific capacity in lithium-ion batteries exceeds graphite by approximately 4.6-fold only when hematite is properly nanostructured [3]. Generic substitution without verification therefore introduces significant performance risk across all major application domains.

Hematite Comparative Performance Evidence


Magnetic Saturation: Hematite vs. Magnetite

Hematite exhibits a magnetic saturation of 0.3 A·m²/kg, which is approximately 200–333 times lower than that of magnetite (92–100 A·m²/kg) and 200–267 times lower than that of maghemite (60–80 A·m²/kg) [1]. This low magnetization classifies hematite as weakly ferromagnetic, whereas magnetite and maghemite are strongly ferrimagnetic. In practical terms, pure magnetite contributes dominant magnetic signals even at trace concentrations; hematite must exceed 95 wt-% of the magnetic fraction when mixed with magnetite to visibly influence magnetic parameters [2].

Magnetic materials Iron oxide nanoparticles Magnetic separation

Fenton-Like Catalytic Activity Among Iron Oxides

In a systematic comparison of four iron oxides for hexachloroethane (HCE) reductive degradation under Fenton-like conditions, the degradation efficiencies ranked as follows: magnetite (76.8%) > goethite (58.7%) > hematite (46.1%) > hydrated iron(III) oxide (37.6%) [1]. Under 365 nm UV irradiation for diethyl phthalate ester (DEP) degradation, the apparent kinetic rates followed the order: ferrihydrite (HFO) > hematite > goethite [2]. These rankings demonstrate that hematite occupies a specific intermediate catalytic niche—less active than magnetite for reductive degradation, but more active than goethite under photo-assisted conditions.

Heterogeneous catalysis Wastewater treatment Advanced oxidation processes

Lithium-Ion Battery Anode Capacity: Hematite vs. Graphite

Multi-shelled α-Fe₂O₃ hollow microspheres achieve a reversible specific capacity of up to 1702 mAh/g when tested as LIB anode materials, which is approximately 4.6 times higher than the theoretical maximum of graphite (372 mAh/g), the industry-standard anode material [1]. This capacity also exceeds the theoretical hematite capacity (1007 mAh/g) by approximately 70%, attributed to the multi-shell hollow architecture that buffers the otherwise destructive ~90% volume change during cycling [1]. For comparison, pristine hematite nanotubes deliver 1200 mAh/g at 100 mA/g, while nanorods deliver substantially lower capacity [2].

Lithium-ion batteries Anode materials Energy storage

Photocatalytic Performance of Doped Hematite

Pristine hematite nanoparticles exhibit a band gap of 1.95 eV; doping with 3 at% Zn reduces this to 1.83 eV, a 0.12 eV narrowing that doubles the photocatalytic degradation rate of methylene blue dye [1]. Compared to commercial Degussa TiO₂ powder, transition metal-doped hematite samples show superior photocatalytic activities against Rhodamine B under solar simulation [2]. Specifically, Cu-doped α-Fe₂O₃ nanoparticles exhibit 20% higher photocatalytic activity than Zn-doped α-Fe₂O₃ under identical conditions [2].

Photocatalysis Visible-light photocatalysts Dye degradation

Cost Competitiveness of Hematite Pigment

Natural hematite (red iron oxide) for pigment applications is priced at approximately $15–$25 per metric ton in bulk quantities, compared to $20–$100 per metric ton for magnetite and $30–$60 per metric ton for synthetic iron(III) oxide red grades . For high-purity powder applications, hematite powder ($480–$520/metric ton) offers a 4–5× cost advantage over aluminum blend powders ($2,150–$2,400/metric ton) while providing 2000+ hours of corrosion resistance in ASTM B117 salt spray testing [1].

Industrial pigments Cost analysis Raw material procurement

Water Splitting Onset Potential: Engineered Hematite

Pristine hematite photoanodes for photoelectrochemical water splitting exhibit an onset potential of approximately 1.14 V vs. RHE (reversible hydrogen electrode). Through energy band engineering via crystal lattice shrinking, this onset potential can be decreased to 0.61 V vs. RHE—a 0.53 V reduction representing the lowest reported value for a pristine hematite photoanode without surface modification [1]. In comparison, Ti-alloyed hematite thin films show improved photocurrents and cathodic onset potential shifts relative to pure hematite films [2], while Zr⁴⁺-doped hematite exhibits onset potentials similar to pristine hematite but with larger photocurrents [3].

Photoelectrochemical water splitting Photoanodes Solar fuels

Hematite Application Scenarios


Non-Magnetic Biomedical Imaging & Coatings

Hematite is the only iron oxide suitable for applications where magnetic contamination must be avoided. With a saturation magnetization of 0.3 A·m²/kg—200–333× lower than magnetite and maghemite [1]—hematite eliminates the ferrimagnetic signal that would otherwise interfere with MRI contrast, magnetic separation processes, or precision electronic coatings. Procurement specifications for non-magnetic iron oxide applications should explicitly require α-Fe₂O₃ phase purity and exclude magnetite/maghemite contamination.

Solar Photocatalytic Wastewater Treatment

For visible-light-driven photocatalytic degradation of organic pollutants (e.g., dyes, pharmaceuticals), Zn- or Cu-doped hematite provides quantifiable advantages over pristine hematite and commercial TiO₂. Zn-doped hematite (3 at%) reduces band gap from 1.95 to 1.83 eV and doubles degradation rate [2]; Cu-doped hematite offers an additional 20% activity enhancement over Zn-doped material [3]. Procurement should prioritize doped hematite formulations for solar-simulator-driven systems where UV-only photocatalysts (e.g., TiO₂) are ineffective.

High-Capacity Lithium-Ion Battery Anodes

Multi-shelled α-Fe₂O₃ hollow microspheres deliver 1702 mAh/g reversible capacity—4.6× higher than graphite (372 mAh/g) [4]. This architecture-specific performance overcomes the 90% volume-change failure mode of unarchitected hematite. For procurement targeting next-generation LIB anodes, the key specification is not merely α-Fe₂O₃ composition but the hollow multi-shell morphology; unarchitected hematite will not achieve stable high-capacity cycling and should not be substituted.

Industrial Pigments and Corrosion-Resistant Coatings

Natural hematite pigment at $15–$25/metric ton provides 25–75% cost savings over magnetite ($20–$100/metric ton) and synthetic iron(III) oxide ($30–$60/metric ton) . For high-purity powder applications requiring corrosion resistance, hematite powder ($480–$520/metric ton) achieves 2000+ hours in ASTM B117 salt spray testing at 77–78% lower cost than aluminum blend alternatives ($2,150–$2,400/metric ton) [5]. Procurement trade-off: natural hematite has lower iron content (~70%) than synthetic grades; this is acceptable for pigment applications but must be verified for metallurgical uses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hematite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.